

# A Head-to-Head Comparison of EIDD-1931 and Favipiravir Against Influenza Viruses

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent antiviral compounds, EIDD-1931 (the active metabolite of molnupiravir) and favipiravir (T-705), against influenza viruses. Both agents are nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This document summarizes their mechanisms of action, presents available in vitro efficacy data, and outlines common experimental protocols for their evaluation.

## Mechanism of Action: A Shared Target with Subtle Differences

Both EIDD-1931 and favipiravir function as prodrugs that are metabolized within host cells to their active triphosphate forms. These active metabolites are then incorporated into the nascent viral RNA by the RdRp, leading to an accumulation of mutations that ultimately results in non-viable virus particles, a process known as "lethal mutagenesis" or "viral error catastrophe".[1][2]

EIDD-1931, or β-D-N4-hydroxycytidine (NHC), is the active form of the prodrug molnupiravir (EIDD-2801).[3] Once converted to NHC-triphosphate (NHC-TP), it can be incorporated into the viral RNA in place of cytidine or uridine, leading to widespread mutations during viral replication.[2]



Favipiravir is also a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[2] Favipiravir-RTP is recognized as a purine analog by the viral RdRp and is incorporated into the growing viral RNA chain.[2] This incorporation can lead to either chain termination or lethal mutagenesis.[2]



Click to download full resolution via product page

Mechanism of Action for EIDD-1931 and Favipiravir.

#### In Vitro Efficacy Against Influenza Viruses

The following tables summarize the 50% effective concentration (EC50) values for EIDD-1931 and favipiravir against various influenza A and B virus strains. It is important to note that the data presented are compiled from different studies and were not generated in a head-to-head comparison under identical experimental conditions. Variations in cell lines, virus strains, and assay methodologies can influence the observed EC50 values.

Table 1: In Vitro Efficacy (EC50 in μM) of EIDD-1931 Against Influenza Viruses



| Virus Strain       | Cell Line | EC50 (µM)                                 | Reference |
|--------------------|-----------|-------------------------------------------|-----------|
| Influenza A (H1N1) | MDCK      | Data not available in a direct comparison |           |
| Influenza A (H3N2) | MDCK      | Data not available in a direct comparison |           |
| Influenza B        | MDCK      | Data not available in a direct comparison |           |

While EIDD-1931, the active metabolite of molnupiravir, has been reported to have potent in vitro activity against influenza viruses, specific EC50 values from direct comparative studies with favipiravir were not identified in the search results.

Table 2: In Vitro Efficacy (EC50 in μM) of Favipiravir Against Influenza Viruses

| Virus Strain/Type           | Cell Line | EC50 (µM) Range                         | Reference |
|-----------------------------|-----------|-----------------------------------------|-----------|
| Influenza A (H1N1)          | MDCK      | 0.19 - 22.48                            | [4][5]    |
| Influenza A (H3N2)          | MDCK      | Included in broad-<br>spectrum activity | [4][5]    |
| Influenza B                 | MDCK      | Included in broad-<br>spectrum activity | [4][5]    |
| Avian Influenza A<br>(H5N1) | MDCK      | Included in broad-<br>spectrum activity | [4][5]    |
| Avian Influenza A<br>(H7N9) | MDCK      | Included in broad-<br>spectrum activity | [1]       |

Favipiravir has demonstrated a broad spectrum of activity against influenza A, B, and C viruses, including strains resistant to other antiviral drugs.[1][4][5][6]

### **Experimental Protocols**





The following are generalized protocols for key assays used to determine the antiviral efficacy and cytotoxicity of EIDD-1931 and favipiravir.

#### **Plaque Reduction Assay**

This assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50).





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. abidipharma.com [abidipharma.com]
- 2. benchchem.com [benchchem.com]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of EIDD-1931 and Favipiravir Against Influenza Viruses]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12416912#head-to-head-comparison-of-eidd-1931-and-favipiravir-against-influenza-viruses]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com